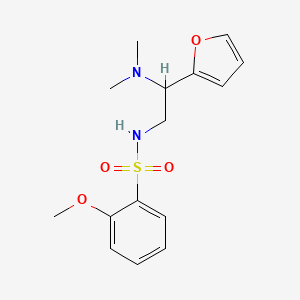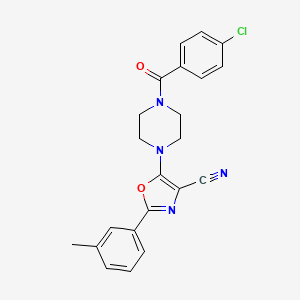
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactive properties . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzenesulfonamide structure, followed by the addition of the 2-chlorophenoxy and pyridin-2-ylmethyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a 2-chlorophenoxy group and a pyridin-2-ylmethyl group attached. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide moiety could potentially undergo a variety of reactions, including substitution and addition reactions . The pyridine ring could also participate in various reactions, particularly if it’s protonated first .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonamide, 2-chlorophenoxy, and pyridin-2-ylmethyl groups would likely confer specific properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Potential
Research on sulfonamide derivatives has demonstrated significant biological activities, including antimicrobial and antioxidant properties. For instance, sulfonamide Schiff bases have been synthesized and characterized, showing enzyme inhibition potential against AChE and BChE enzymes, as well as antioxidant activity with high scavenging percentages (Kausar et al., 2019). This suggests potential applications in the development of therapeutic agents targeting neurological disorders and oxidative stress-related diseases.
Anticancer Activity
Some benzenesulfonamide derivatives have been investigated for their anticancer activities. Novel synthesized compounds have shown promising results against various cancer cell lines, including human hepatocellular, breast, and colon cancer cells. These compounds activate pro-apoptotic genes, potentially mediated by activation of p38, indicating their use as anticancer agents (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Such compounds have shown inhibitory activity against different isoforms of carbonic anhydrase, which could be beneficial for treating conditions like glaucoma, epilepsy, and certain types of cancer (Balandis et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-17-6-1-2-7-18(17)24-15-8-10-16(11-9-15)25(22,23)21-13-14-5-3-4-12-20-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOOTZUQYBJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)
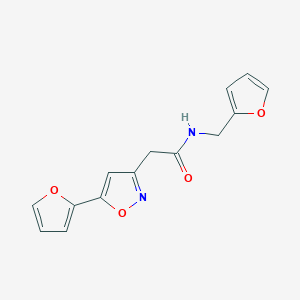
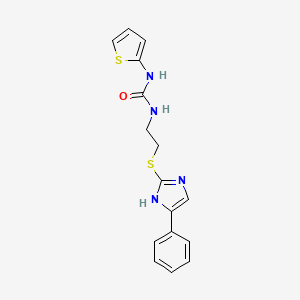
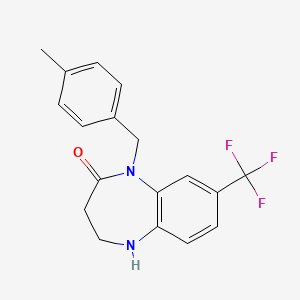
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2562531.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2562533.png)
![N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide](/img/structure/B2562534.png)
